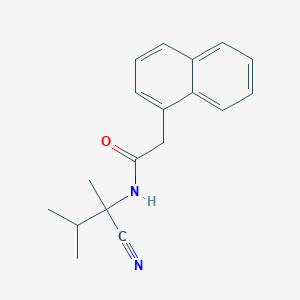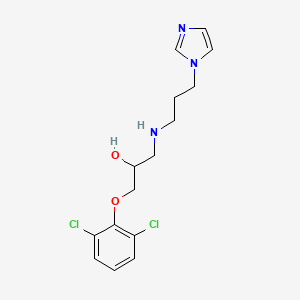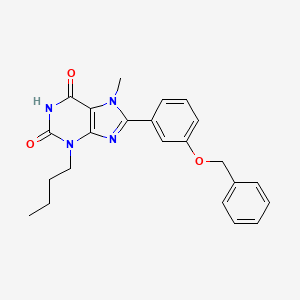![molecular formula C18H19FN2O3 B7534963 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, also known as FM-BZA, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. FM-BZA belongs to the class of benzamide derivatives and has a molecular weight of 383.42 g/mol.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide can induce DNA damage and apoptosis in cancer cells. 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in regulating cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to exhibit low toxicity in normal cells and tissues, indicating that it may have a favorable safety profile for use in cancer therapy. In addition to its antiproliferative and pro-apoptotic effects, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). These effects may contribute to the overall efficacy of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is its potent antiproliferative activity against a variety of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies. Another advantage is its favorable safety profile, which suggests that it may have fewer side effects than other cancer therapies. However, one limitation of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide may have potential applications in other diseases besides cancer, such as inflammatory and autoimmune diseases, which could be explored in future studies.
In conclusion, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is a novel compound that has shown promising antiproliferative and pro-apoptotic activity against a variety of cancer cell lines. Its favorable safety profile and potential applications in other diseases make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
Synthesemethoden
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide can be synthesized by reacting 3-fluoro-4-methylbenzoic acid with 3-(2-methoxypropanoylamino)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait in cancer therapy.
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-11-7-8-13(9-16(11)19)18(23)21-15-6-4-5-14(10-15)20-17(22)12(2)24-3/h4-10,12H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZHSGAGSJLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)



![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)